

Methyl 2,4-dioxopiperidine-3-carboxylate: A Technical Guide for Chemical Researchers

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Compound of Interest

Compound Name: Methyl 2,4-dioxopiperidine-3-carboxylate

Cat. No.: B057197

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Introduction

Methyl 2,4-dioxopiperidine-3-carboxylate is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its core structure, the piperidine ring, is a ubiquitous scaffold found in numerous pharmaceuticals and biologically active natural products.^[1] The presence of two carbonyl groups and a methyl carboxylate moiety provides a rich chemical handle for synthetic modifications, making it a valuable building block for the creation of diverse molecular libraries. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of **Methyl 2,4-dioxopiperidine-3-carboxylate**, compiled to assist researchers in its synthesis and utilization in drug discovery programs.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of **Methyl 2,4-dioxopiperidine-3-carboxylate** are summarized below. These data are essential for its identification, purification, and handling in a laboratory setting.

Molecular Identity

The compound is systematically named **Methyl 2,4-dioxopiperidine-3-carboxylate**. It is also referenced by its Chemical Abstracts Service (CAS) number, 74730-43-1.^[2]

Molecular Formula and Weight

The molecular formula of the compound is C₇H₉NO₄.^[3] Its monoisotopic mass is 171.05316 Da.^[3]

Table 1: Physicochemical Properties of **Methyl 2,4-dioxopiperidine-3-carboxylate**

Property	Value	Source
Molecular Formula	C ₇ H ₉ NO ₄	^[3]
Monoisotopic Mass	171.05316 Da	^[3]
CAS Number	74730-43-1	^[2]
Predicted XlogP	-0.7	^[3]
Appearance	Light brown to brown solid	^[2]
Storage	Store at room temperature	^[2]

Structural Representation

The two-dimensional structure of **Methyl 2,4-dioxopiperidine-3-carboxylate** reveals the key functional groups that dictate its chemical reactivity and potential for biological interactions.

Caption: 2D structure of **Methyl 2,4-dioxopiperidine-3-carboxylate**.

Synthesis Strategies

While a specific, detailed experimental protocol for the synthesis of **Methyl 2,4-dioxopiperidine-3-carboxylate** is not readily available in the reviewed literature, its structure suggests plausible synthetic routes based on established organic chemistry principles for the formation of piperidine rings. One common and effective method for constructing the 4-piperidone core is the Dieckmann condensation.^[4]

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve a Dieckmann condensation of a diester precursor, which in turn could be synthesized from a Michael addition.



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Caption: Retrosynthetic analysis for **Methyl 2,4-dioxopiperidine-3-carboxylate**.

Conceptual Synthesis Protocol

The following outlines a conceptual, step-by-step methodology. Note: This is a proposed pathway and would require experimental optimization and validation.

- **Michael Addition:** The synthesis would likely commence with a Michael addition of a methyl aminoacetate derivative to methyl acrylate. The choice of the nitrogen protecting group on the aminoacetate is crucial to prevent side reactions and would need to be readily removable in a subsequent step.
- **Cyclization (Dieckmann Condensation):** The resulting acyclic diester would then be subjected to a base-mediated intramolecular Dieckmann condensation to form the six-membered piperidine ring. Common bases for this transformation include sodium ethoxide or sodium hydride.
- **Hydrolysis and Decarboxylation:** The initial product of the Dieckmann condensation would be a β -keto ester. Depending on the reaction conditions and work-up, hydrolysis and decarboxylation might occur. Careful control of the reaction conditions would be necessary to retain the desired carboxylate group.
- **Deprotection and Final Modification:** If a protecting group was used on the nitrogen atom, a final deprotection step would be required to yield the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.^[1] While specific biological studies on **Methyl 2,4-dioxopiperidine-3-carboxylate** are not extensively documented, the structural

motifs present in the molecule suggest its potential as a valuable intermediate for the synthesis of novel therapeutic agents.

A Versatile Building Block

The presence of two carbonyl groups and an ester provides multiple points for chemical diversification. This allows for the systematic exploration of the chemical space around the piperidine core to develop structure-activity relationships (SAR) for various biological targets. The 2,4-dioxopiperidine moiety, in particular, is found in compounds with diverse biological activities.

Potential Therapeutic Areas

Derivatives of piperidine and related heterocyclic structures have been investigated for a multitude of therapeutic applications, including:

- **Anticancer Agents:** The piperidone structure is a component of compounds that have shown cytotoxic effects against various cancer cell lines.^[5]
- **Analgesics:** The piperidine ring is a core component of many potent analgesic drugs.^[6]
- **Antidepressants:** Certain piperidine derivatives have shown potential as antidepressant agents.
- **Anti-inflammatory Agents:** The piperidine nucleus is present in compounds with anti-inflammatory properties.

The functional groups on **Methyl 2,4-dioxopiperidine-3-carboxylate** make it an attractive starting material for the synthesis of compounds targeting these and other disease areas.

Spectroscopic Characterization (Predicted)

Although experimental spectroscopic data for **Methyl 2,4-dioxopiperidine-3-carboxylate** is not available in the reviewed literature, the expected spectral characteristics can be predicted based on its structure. These predictions can guide the characterization of the synthesized compound.

Table 2: Predicted Spectroscopic Data for **Methyl 2,4-dioxopiperidine-3-carboxylate**

Spectroscopy	Predicted Key Signals
^1H NMR	- Singlet for the methyl ester protons (~3.7 ppm).- Multiplets for the methylene protons of the piperidine ring.- A broad singlet for the N-H proton.
^{13}C NMR	- Resonances for the two carbonyl carbons (>160 ppm).- Resonance for the ester carbonyl carbon (~170 ppm).- Resonance for the methyl ester carbon (~52 ppm).- Resonances for the aliphatic carbons of the piperidine ring.
IR Spectroscopy	- Strong C=O stretching bands for the ketone and amide carbonyls (~1650-1750 cm^{-1}). ^[7] - C-O stretching band for the ester.- N-H stretching band (~3200-3400 cm^{-1}). ^[7]
Mass Spectrometry	- A molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight.- Fragmentation patterns consistent with the loss of the methoxycarbonyl group and other fragments of the piperidine ring.

Safety and Handling

Specific safety data for **Methyl 2,4-dioxopiperidine-3-carboxylate** is not available. However, based on the safety data sheets of structurally related compounds, general laboratory safety precautions should be observed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry place.^[2]

Conclusion

Methyl 2,4-dioxopiperidine-3-carboxylate represents a promising, yet underexplored, chemical entity for applications in drug discovery and organic synthesis. Its versatile structure, featuring the privileged piperidine scaffold and multiple functional groups, makes it an ideal candidate for the generation of novel compound libraries. While detailed experimental data on its synthesis and biological activity are currently limited, this guide provides a foundational understanding of its properties and potential, encouraging further investigation into this intriguing molecule. Researchers are advised to perform thorough experimental validation of any synthetic routes and to conduct comprehensive characterization of the final compound.

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